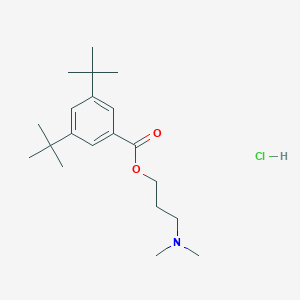![molecular formula C27H22ClNO3 B4017137 17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4017137.png)
17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Vue d'ensemble
Description
The compound represents a complex organic structure with potential significance in various scientific fields. Its complex nomenclature reflects a detailed molecular framework, indicating multiple functional groups and cyclic structures within its architecture.
Synthesis Analysis
The synthesis of similar compounds typically involves intricate steps to introduce or modify specific functional groups, often through cycloaddition reactions, rearrangements, or using protecting groups to achieve the desired structure. For example, the synthesis of 17a-acetoxy-16,16-dimethyl-8-aza-D-homogona-1,3,5(10),9(11),13,17-hexaen-12-one through acylotropic rearrangement demonstrates the complexity of synthesizing similarly structured compounds (Gulyakevich et al., 1999).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties and behavior. Crystal structure analysis, such as that performed on related compounds, reveals information about the molecular conformation, intermolecular interactions, and stability. For instance, the crystal and molecular structure analysis of a compound with a related structural framework provides insights into its stability and conformation within crystals (Ganapathy et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound can be influenced by its functional groups and molecular structure. Reactions such as nucleophilic additions, fragmentation, or rearrangements are common for compounds with similar structures. The chemical reactivity and pathways can be elucidated through experimental synthesis and theoretical calculations, offering a glimpse into its reactivity and potential applications.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly influenced by its molecular structure. Analyzing these properties requires experimental data and can provide insights into the compound's stability, phase behavior, and interactions with other molecules.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with various reagents, and susceptibility to oxidation or reduction, are pivotal for understanding how the compound interacts in chemical environments. These properties can be studied through spectroscopic methods, reactivity tests, and theoretical calculations to predict behavior in complex reactions.
For further insights into the chemical structure and properties of similar compounds, the following references offer detailed analyses and experimental data:
Propriétés
IUPAC Name |
17-(5-chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO3/c1-26-16-8-4-6-10-18(16)27(2,19-11-7-5-9-17(19)26)23-22(26)24(30)29(25(23)31)20-14-15(28)12-13-21(20)32-3/h4-14,22-23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMCXZFWZIQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)OC)C(C5=CC=CC=C51)(C6=CC=CC=C26)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(5-Chloro-2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B4017059.png)
![5,5'-[(4-isopropylphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4017064.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4017077.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4017089.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4017113.png)
![6-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017119.png)
![5-(4-methoxyphenyl)-4-({[3-(4-morpholinyl)propyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017132.png)

![N~2~-(4-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017141.png)
![11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017144.png)
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4017149.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4017153.png)
![N-(2-methoxyethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017168.png)